2,4,6-Trimethylbenzylamine CAS number
2,4,6-Trimethylbenzylamine CAS number
An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine
CAS Number: 40393-99-5
This technical guide provides a comprehensive overview of 2,4,6-Trimethylbenzylamine, a versatile organic compound utilized in various fields of chemical synthesis and research. The document details its chemical and physical properties, synthesis methodologies, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
2,4,6-Trimethylbenzylamine, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl group substitutions at the 2, 4, and 6 positions of the benzene ring.[1] This substitution pattern imparts significant steric bulk, which influences its reactivity and applications.[1]
Chemical and Physical Data
The fundamental properties of 2,4,6-Trimethylbenzylamine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 40393-99-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.23 g/mol | [1][2] |
| IUPAC Name | (2,4,6-trimethylphenyl)methanamine | [1] |
| Synonyms | 1-Mesitylmethanamine, Mesitylmethanamine | [2][3] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 232 °C (approx.) / 246.46 °C at 760 mmHg | [1][2] |
| Density | 0.943 g/cm³ | [2] |
| Refractive Index | 1.536 - 1.538 | [1][2] |
| Flash Point | 102.404 °C | [2] |
| InChI Key | DGSRAILDFBJNQI-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C(=C1)C)CN)C | [1] |
Synthesis and Experimental Protocols
The synthesis of 2,4,6-Trimethylbenzylamine can be achieved through several established chemical routes. The selection of a particular method may depend on the availability of starting materials, desired yield, and purity.
Synthesis via Nitration and Reduction of Mesitylene
A primary method for synthesizing the related compound 2,4,6-trimethylaniline (mesidine) involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by a reduction step, which provides a pathway to the benzylamine derivative.[4]
Experimental Protocol:
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Nitration of Mesitylene:
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Catalytic Hydrogenation (Reduction):
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The resulting 2,4,6-trimethyl nitrobenzene is subjected to catalytic hydrogenation.
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A Nickel (Ni) catalyst is commonly used for this reduction.[4]
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The hydrogenation is carried out under pressure (1-3 MPa) and at an elevated temperature (90-170 °C).[4]
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This process reduces the nitro group to an amine, yielding 2,4,6-trimethylaniline. Further functional group manipulation would be required to arrive at the benzylamine.
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Caption: Synthesis pathway for a key precursor.
Other Synthetic Routes
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Alkylation of Aniline: This method involves the alkylation of aniline using trimethylchloromethane under basic conditions.[1]
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Reduction of Nitriles: Synthesis can also be achieved by the reduction of the corresponding cyanomesitylene (2,4,6-trimethylbenzonitrile) via catalytic hydrogenation.[1]
Applications in Research and Drug Development
The unique structure of 2,4,6-Trimethylbenzylamine makes it a valuable intermediate and building block in several areas of chemical science.
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Pharmaceutical Synthesis: The compound serves as a precursor for pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][5] Its derivatives are explored in the development of new drugs.
-
Dye Manufacturing: It is used as a precursor in the synthesis of various dyes due to its ability to participate in coupling reactions.[1]
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Coordination Chemistry: In chemical research, it functions as a ligand in coordination chemistry.[1] The steric hindrance provided by the methyl groups can stabilize specific metal complexes.
-
N-Heterocyclic Carbene (NHC) Synthesis: It is involved in the synthesis of N-heterocyclic carbenes, which are important organocatalysts.[1]
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Electrophilic Aminations: Related structures, O-2,4,6-trimethylbenzoyl hydroxylamines, are used in transition-metal-free electrophilic amination reactions to produce polyfunctional tertiary amines.[6]
Caption: Structure-application relationships.
Safety and Handling
2,4,6-Trimethylbenzylamine is associated with significant health hazards and requires careful handling in a laboratory setting.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [3] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
Signal Word: Danger[3]
Precautionary Statements (selection):
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[7]
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P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, while working in a well-ventilated fume hood.
References
- 1. Buy 2,4,6-Trimethylbenzylamine | 40393-99-5 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,4,6-Trimethylbenzylamine | C10H15N | CID 458433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. 2,4,6-Trimethylbenzylamine | Sigma-Aldrich [sigmaaldrich.com]
